molecular formula C21H24N2O3 B1379397 Tert-butyl ((3-([1,1'-biphenyl]-4-YL)-4,5-dihydroisoxazol-5-YL)methyl)carbamate CAS No. 1461705-89-4

Tert-butyl ((3-([1,1'-biphenyl]-4-YL)-4,5-dihydroisoxazol-5-YL)methyl)carbamate

Cat. No.: B1379397
CAS No.: 1461705-89-4
M. Wt: 352.4 g/mol
InChI Key: DDJIKEDPOOJYMM-UHFFFAOYSA-N
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Description

Tert-butyl ((3-([1,1’-biphenyl]-4-YL)-4,5-dihydroisoxazol-5-YL)methyl)carbamate is a complex organic compound that features a tert-butyl carbamate group attached to a biphenyl and dihydroisoxazole moiety. This compound is notable for its use in various chemical reactions and its role as a protecting group in organic synthesis.

Preparation Methods

The synthesis of tert-butyl ((3-([1,1’-biphenyl]-4-YL)-4,5-dihydroisoxazol-5-YL)methyl)carbamate typically involves the reaction of di-tert-butyl dicarbonate with the corresponding amine. This reaction is carried out under mild conditions, often using a base such as triethylamine to facilitate the nucleophilic addition-elimination mechanism . The industrial production of this compound may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Tert-butyl ((3-([1,1’-biphenyl]-4-YL)-4,5-dihydroisoxazol-5-YL)methyl)carbamate undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl ((3-([1,1’-biphenyl]-4-YL)-4,5-dihydroisoxazol-5-YL)methyl)carbamate involves the stabilization of the carbamate group through resonance. The tert-butyl group provides steric hindrance, protecting the carbamate from nucleophilic attack. Upon deprotection, the carbamate group can be cleaved under acidic conditions, releasing the free amine .

Comparison with Similar Compounds

Similar compounds include:

Tert-butyl ((3-([1,1’-biphenyl]-4-YL)-4,5-dihydroisoxazol-5-YL)methyl)carbamate is unique due to its stability under a wide range of conditions and its ease of removal under mild acidic conditions, making it a versatile protecting group in organic synthesis.

Properties

IUPAC Name

tert-butyl N-[[3-(4-phenylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3/c1-21(2,3)25-20(24)22-14-18-13-19(23-26-18)17-11-9-16(10-12-17)15-7-5-4-6-8-15/h4-12,18H,13-14H2,1-3H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDJIKEDPOOJYMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CC(=NO1)C2=CC=C(C=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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